![molecular formula C15H13N3O B5131253 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5131253.png)
4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is a chemical compound that has been widely researched for its potential applications in various fields such as pharmaceuticals, materials science, and agriculture.
Mechanism of Action
The mechanism of action of 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine varies depending on its application. In the pharmaceutical industry, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. It also exhibits antibacterial and antifungal activity by disrupting the cell membrane and inhibiting DNA synthesis. In materials science, it acts as a chelating agent for metal ions, which results in a change in the fluorescence properties of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine have been extensively studied. In vitro studies have shown that it has low toxicity towards normal cells and tissues, making it a promising candidate for further development in the pharmaceutical industry. However, further studies are needed to determine its toxicity in vivo. In addition, its effects on the environment and non-target organisms need to be evaluated before its use as a pesticide.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine in lab experiments include its high purity, stability, and ease of synthesis. Its fluorescent properties also make it a useful tool for detecting metal ions. However, its limitations include its potential toxicity towards living organisms, which may limit its use in certain applications.
Future Directions
There are several future directions for the research and development of 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine. In the pharmaceutical industry, further studies are needed to determine its efficacy and safety in vivo, as well as its potential as a drug delivery system. In materials science, it can be further developed as a fluorescent probe for the detection of other metal ions. In agriculture, its potential as a biopesticide needs to be evaluated further. Overall, the future of this compound looks promising, and further research may lead to its successful application in various fields.
In conclusion, 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine is a versatile compound that has potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Its advantages and limitations for lab experiments have also been identified, and there are several future directions for its research and development. Overall, this compound shows promise for further development and use in various fields.
Synthesis Methods
The synthesis of 4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine involves the reaction of 2,4-dimethylphenyl hydrazine with pyridine-2-carboxylic acid followed by cyclization with phosphoryl chloride and sodium azide. This method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
4-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties. In materials science, it has been used as a fluorescent probe for the detection of metal ions. In agriculture, it has been tested as a potential herbicide and insecticide.
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-3-4-13(11(2)9-10)15-18-17-14(19-15)12-5-7-16-8-6-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRWEHZBDOVWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-5-pyridin-4-yl-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

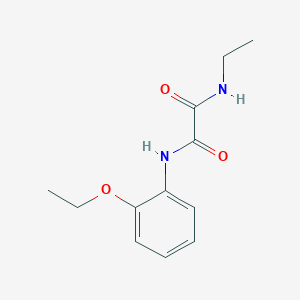

![2-[(2,6-dichlorobenzyl)thio]-6-nitro-1,3-benzothiazole](/img/structure/B5131186.png)
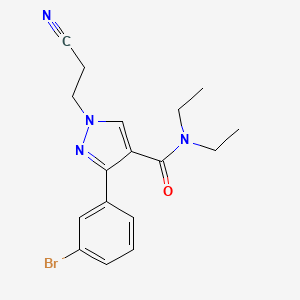
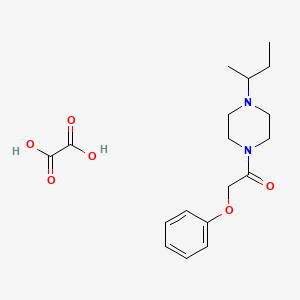

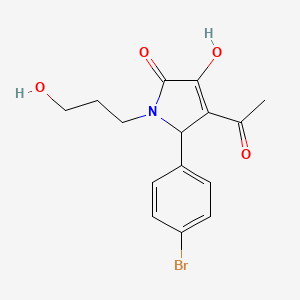
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)
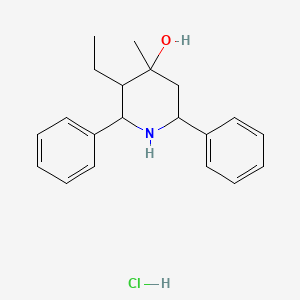
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)
![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5131257.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5131264.png)
![4-[(2-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5131268.png)